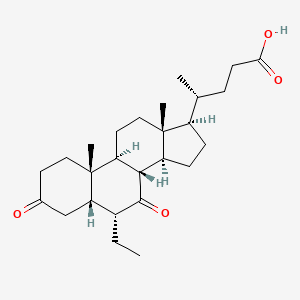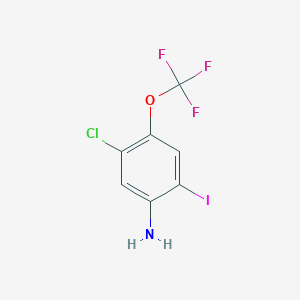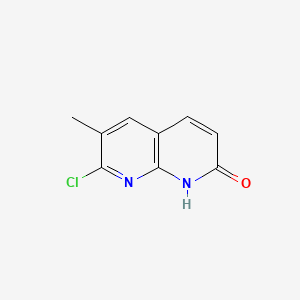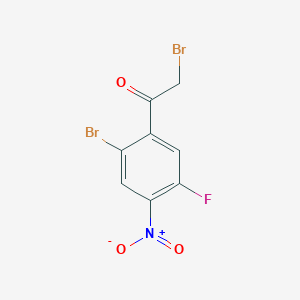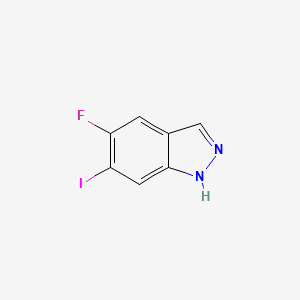
5-Fluoro-6-iodoindazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6-iodoindazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine and iodine atoms in the structure of this compound enhances its chemical reactivity and potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-iodoindazole typically involves the iodination of 5-Fluoroindazole. One common method includes the reaction of 5-Fluoroindazole with iodine and a base such as potassium hydroxide in a solvent like dimethylformamide (DMF) at room temperature . This reaction yields this compound with good efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve scalable approaches that optimize reaction conditions to achieve high yields and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
5-Fluoro-6-iodoindazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted indazole derivatives .
科学的研究の応用
5-Fluoro-6-iodoindazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing novel anticancer agents and inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).
Biological Studies: The compound is employed in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 5-Fluoro-6-iodoindazole involves its interaction with specific molecular targets and pathways. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate immune responses and has implications in cancer therapy .
類似化合物との比較
Similar Compounds
5-Fluoroindazole: Lacks the iodine atom, resulting in different reactivity and applications.
6-Iodoindazole:
5-Fluoro-1H-indazole: Another fluorinated indazole derivative with distinct biological activities.
Uniqueness
5-Fluoro-6-iodoindazole is unique due to the presence of both fluorine and iodine atoms, which confer specific electronic and steric properties. These properties enhance its reactivity and make it a valuable compound for various applications in medicinal chemistry and chemical synthesis .
特性
分子式 |
C7H4FIN2 |
|---|---|
分子量 |
262.02 g/mol |
IUPAC名 |
5-fluoro-6-iodo-1H-indazole |
InChI |
InChI=1S/C7H4FIN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) |
InChIキー |
OMXWYWLALATRKO-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=NNC2=CC(=C1F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



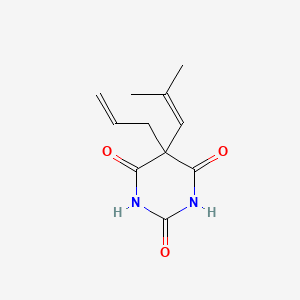
![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
![(8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13431781.png)
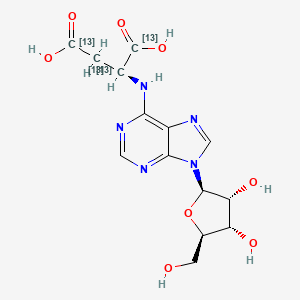

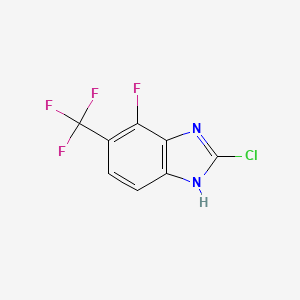
![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)
